rac 8'-Acetylene Abscisic Acid Methyl Ester structure and function
rac 8'-Acetylene Abscisic Acid Methyl Ester structure and function
An In-Depth Technical Guide to rac 8'-Acetylene Abscisic Acid Methyl Ester
Abstract: This technical guide provides a comprehensive overview of rac 8'-Acetylene Abscisic Acid Methyl Ester, a potent synthetic analog of the plant hormone abscisic acid (ABA). We delve into its unique molecular structure, the mechanism underpinning its enhanced biological activity, and its applications as a powerful chemical probe for researchers in plant science and as a potential agent for agricultural innovation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this valuable compound.
Introduction: The Quest for a Persistent Abscisic Acid
Abscisic acid (ABA) is a cornerstone phytohormone that orchestrates a multitude of critical processes in plants, including seed dormancy, stomatal regulation, and adaptive responses to environmental stressors like drought and cold.[1] Despite its central role, the practical and experimental application of exogenous ABA is often hampered by its rapid metabolic inactivation within plant tissues.[2] The primary route of ABA catabolism is the oxidation of its 8'-methyl group, a reaction catalyzed by cytochrome P450 monooxygenases, specifically the CYP707A family of enzymes, to form 8'-hydroxy ABA, which is then converted to the biologically inactive phaseic acid.[3][4][5]
This rapid degradation necessitates the use of high concentrations and repeated applications, complicating experimental design and limiting agricultural potential. To overcome this, synthetic analogs have been developed. Among the most effective is rac 8'-Acetylene Abscisic Acid Methyl Ester (hereafter AAMe), a molecule engineered for metabolic persistence and, consequently, enhanced potency. This guide will explore the chemical and biological properties that make AAMe a superior tool for dissecting ABA signaling pathways.
Molecular Profile and Physicochemical Properties
AAMe is a synthetic analog of ABA, meaning it is not naturally occurring but is designed to mimic the function of the endogenous hormone.[6] Its structure retains the core skeleton of ABA but features two critical modifications: an acetylene group at the C-8' position and a methyl ester at the C-1 carboxyl group.
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The 8'-Acetylene Group: This modification is the key to the molecule's enhanced stability. The triple bond of the acetylene moiety effectively blocks the oxidative action of ABA 8'-hydroxylase (CYP707A enzymes), the primary catalyst for ABA degradation.[3][7] By resisting catabolism, AAMe persists longer in plant tissues, leading to a sustained and more potent biological response.
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The Methyl Ester Group: The esterification of the carboxylic acid can improve the lipophilicity of the molecule, potentially aiding its uptake and transport within plant tissues. Inside the cell, non-specific esterases can cleave this group, releasing the active, acid form of the molecule.
Table 1: Physicochemical Properties of rac 8'-Acetylene Abscisic Acid Methyl Ester
| Property | Value | Source |
| CAS Number | 192987-96-5 | [6][8] |
| Molecular Formula | C₁₇H₂₀O₄ | [8] |
| Molecular Weight | 288.34 g/mol | [8] |
| Synonyms | PBI 429, (2Z,4E)-rel-5-[(1R,6R)-6-ethynyl-1-hydroxy-2,6-dimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-2,4-pentadienoic Acid Methyl Ester | [8] |
| Physical Form | Solid (Typically) | N/A |
| Storage | 2-8°C, Refrigerator | [8] |
Mechanism of Action: Bypassing Degradation to Amplify Signaling
The primary functional advantage of AAMe lies in its ability to act as a persistent ABA agonist. It achieves this by directly engaging the ABA signaling pathway while circumventing the primary mechanism of its inactivation.
Inhibition of ABA Catabolism
Natural ABA is rapidly hydroxylated at the 8' position by CYP707A enzymes.[5] The presence of the acetylene group on AAMe makes the molecule resistant to this enzymatic oxidation.[7] Some evidence suggests that C8'-acetylated ABA analogs can act as irreversible inhibitors of this enzyme family.[7] This metabolic stability ensures a longer half-life in planta, allowing the compound to exert a more prolonged and powerful effect compared to an equivalent dose of natural ABA.
Caption: ABA Catabolism vs. 8'-Acetylene ABA Resistance.
Activation of the Core ABA Signaling Pathway
Once inside the cell and potentially hydrolyzed to its active acid form, the molecule functions as an agonist by binding to the PYR/PYL/RCAR family of ABA receptors. This binding event initiates a well-characterized signaling cascade:
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Receptor Binding: 8'-Acetylene ABA binds to the PYR/PYL/RCAR receptor, inducing a conformational change.
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PP2C Inhibition: The ABA-receptor complex then binds to and inhibits Type 2C protein phosphatases (PP2Cs), which are negative regulators of the pathway.[4][9]
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SnRK2 Activation: The inhibition of PP2Cs relieves their suppressive action on SNF1-related protein kinases (SnRK2s).[9]
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Downstream Phosphorylation: The now-active SnRK2s phosphorylate various downstream targets, including AREB/ABF transcription factors.
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Gene Expression: These activated transcription factors translocate to the nucleus and modulate the expression of numerous ABA-responsive genes, leading to physiological changes such as stomatal closure, stress tolerance, and regulation of fruit development.[9]
Caption: The Core ABA Signaling Pathway Activated by an ABA Analog.
Biological Functions and Research Applications
The enhanced stability and potency of AAMe make it a valuable tool in both fundamental research and applied agricultural science. Studies have shown that its biological activity can be significantly higher—in some cases 10-fold greater—than that of natural ABA.[3][10]
Key Physiological Effects:
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Stomatal Regulation: AAMe is highly effective at inducing stomatal closure, thereby reducing water loss through transpiration. This makes it a powerful tool for studying drought stress responses.[7]
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Fruit Development: It has been investigated for its role in fruit set and abscission. In apples, it was shown to reduce fruit set, suggesting its potential use as a chemical thinning agent.[3][10]
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Stress Tolerance: By mimicking a strong and persistent ABA signal, AAMe can be used to study the genetic and molecular networks that confer tolerance to abiotic stresses. It was instrumental in demonstrating that the regulation of ABA catabolism is as crucial as ABA synthesis in conferring water stress tolerance.[7]
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Seed Germination and Dormancy: Like ABA, it can inhibit seed germination and modulate dormancy, allowing for precise investigation of these processes.[11]
Table 2: Comparative Efficacy of ABA vs. (+)-8'-Acetylene ABA in Apple
| Parameter | Treatment | Concentration for Effect | Relative Potency | Source |
| Leaf Abscission | S-Abscisic Acid (ABA) | > 250 mg·L⁻¹ | 1x | [3][10] |
| (+)-8'-Acetylene ABA | > 25 mg·L⁻¹ | ~10x | [3][10] | |
| Stomatal Conductance | S-Abscisic Acid (ABA) | - | 1x | [3][10] |
| (+)-8'-Acetylene ABA | - | ~10x | [3][10] |
Experimental Protocols and Methodologies
The trustworthiness of experimental data relies on robust and reproducible protocols. Below is a representative workflow for utilizing AAMe to investigate its effect on plant physiology.
Preparation of Stock Solutions
Causality: AAMe is typically a solid that is not readily soluble in water. A concentrated stock solution in an organic solvent is required for accurate dilution into aqueous buffers or growth media.
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Weighing: Accurately weigh 2.88 mg of rac 8'-Acetylene Abscisic Acid Methyl Ester (MW = 288.34 g/mol ).
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Solubilization: Dissolve the solid in 1 mL of 100% ethanol or DMSO to create a 10 mM stock solution. Ensure complete dissolution by vortexing.
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Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Workflow: Stomatal Conductance Assay in Arabidopsis thaliana
This protocol outlines the use of AAMe to quantify its effect on stomatal aperture, a classic ABA-mediated response.
Caption: Experimental Workflow for Stomatal Conductance Assay.
Detailed Steps:
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Plant Material: Use well-watered, 4-5 week old Arabidopsis thaliana (Col-0) plants grown under controlled conditions (e.g., 16h light/8h dark photoperiod).
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Treatment Solutions: Prepare fresh treatment solutions by diluting the 10 mM AAMe stock solution into a stomatal opening buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl). A final concentration of 1-10 µM is typically effective. Prepare a mock control solution containing the same final concentration of the solvent (e.g., 0.1% ethanol).
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Leaf Incubation: Excise healthy, mature rosette leaves and float them, abaxial side down, on the opening buffer in a petri dish. Place under strong light (e.g., 150 µmol m⁻² s⁻¹) for 2-3 hours to ensure stomata are fully open.
-
Application of AAMe: Replace the opening buffer with the prepared treatment or control solutions. Continue to incubate under the same light conditions for a further 2 hours.
-
Microscopy: Remove a leaf and apply a thin layer of medical adhesive (e.g., Hollister) to the abaxial surface. Once dry, carefully peel off the adhesive to create an epidermal impression. Mount the impression on a microscope slide.
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Data Acquisition: Using a light microscope (40x objective), capture images of at least 20-30 stomata per leaf from at least 3-5 biological replicate leaves per treatment.
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Analysis: Use image analysis software (e.g., ImageJ) to measure the width and length of the stomatal pore. Calculate the aperture ratio (width/length). Compare the average aperture ratios between control and AAMe-treated samples using an appropriate statistical test. The expected result is a significant reduction in stomatal aperture in the AAMe-treated leaves.
Conclusion and Future Perspectives
rac 8'-Acetylene Abscisic Acid Methyl Ester is more than just a synthetic analog; it is a precision tool that has advanced our understanding of ABA's role in plant biology. Its defining feature—resistance to metabolic degradation—provides researchers with a means to deliver a stable and potent ABA signal, thereby untangling complex physiological responses from the variable of hormone catabolism. Future research may focus on leveraging this persistence for agricultural applications, such as developing novel plant growth regulators to enhance drought tolerance or manage fruit load in commercial crops. Furthermore, its use in "-omics" studies (transcriptomics, proteomics) will continue to illuminate the downstream genetic and protein networks governed by sustained ABA signaling.
References
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Nguyen, C. H., & Yan, D. (2023). Persistence of Abscisic Acid Analogs in Plants: Chemical Control of Plant Growth and Physiology. ResearchGate. Available at: [Link]
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Rose, P. A., et al. (1997). 8'-Methylene Abscisic Acid (An Effective and Persistent Analog of Abscisic Acid). Plant Physiology. Available at: [Link]
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McArtney, S. J., et al. (2014). Effects of S-Abscisic Acid and (+)-8'-Acetylene Abscisic Acid on Fruit Set and Stomatal Conductance in Apple. HortScience. Available at: [Link]
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Pharmaffiliates. (n.d.). rac 8'-Acetylene Abscisic Acid Methyl Ester. Available at: [Link]
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Liao, X., et al. (2023). Abscisic acid biosynthesis, metabolism and signaling in ripening fruit. Frontiers in Plant Science. Available at: [Link]
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Krochko, J. E., et al. (1998). (+)-Abscisic Acid 8'-Hydroxylase Is a Cytochrome P450 Monooxygenase. Plant Physiology. Available at: [Link]
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Chen, G., et al. (2024). Essential role of ABA signaling and related transcription factors in phenolic acid and lignin synthesis during muskmelon wound healing. Frontiers in Plant Science. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5280896, Abscisic Acid. PubChem. Available at: [Link]
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Saini, S., et al. (2021). Abscisic Acid: Role in Fruit Development and Ripening. Plants. Available at: [Link]
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